Cas no 86706-05-0 (Benzamide, 4-amino-n-(4,8,8-trimethyl-1-azatricyclo(3.3.1.1(sup 3,7))dec-4-yl)-)

Benzamide, 4-amino-n-(4,8,8-trimethyl-1-azatricyclo(3.3.1.1(sup 3,7))dec-4-yl)- structure
86706-05-0 structure
Product name:Benzamide, 4-amino-n-(4,8,8-trimethyl-1-azatricyclo(3.3.1.1(sup 3,7))dec-4-yl)-
CAS No:86706-05-0
MF:C19H27N3O
MW:313.43718457222
CID:1856299
PubChem ID:64525

Benzamide, 4-amino-n-(4,8,8-trimethyl-1-azatricyclo(3.3.1.1(sup 3,7))dec-4-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-amino-n-(4,8,8-trimethyl-1-azatricyclo(3.3.1.1(sup 3,7))dec-4-yl)-
    • N-(p-Aminobenzoyl)-4-amino-4,8,8-trimethyl-1-azaadamantane
    • 4-Amino-N-(4,8,8-trimethyl-1-azatricyclo(3.3.1.1(sup 3,7))dec-4-yl)benzamide
    • Benzamide, 4-amino-N-(4,8,8-trimethyl-1-azatricyclo(3.3.1.1(sup3,7))dec-4-yl)-
    • LS-25674
    • AC1L21DT
    • CTK3E8371
    • AG-H-49730
    • SureCN10826693
    • 4-Amino-N-(4,8,8-trimethyl-1-azatricyclo[3.3.1.1~3,7~]decan-4-yl)benzamide
    • DTXSID001007039
    • 86706-05-0
    • SCHEMBL10826693
    • Inchi: InChI=1S/C19H27N3O/c1-18(2)13-8-14-10-22(18)11-15(9-13)19(14,3)21-17(23)12-4-6-16(20)7-5-12/h4-7,13-15H,8-11,20H2,1-3H3,(H,21,23)
    • InChI Key: MDINGIKKNPVEOR-UHFFFAOYSA-N
    • SMILES: CC1(C2CC3CN1CC(C2)C3(C)NC(=O)C4=CC=C(C=C4)N)C

Computed Properties

  • Exact Mass: 313.215412493Da
  • Monoisotopic Mass: 313.215412493Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 58.4Ų

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